molecular formula C9H9BrFNO B13905419 N-(4-bromo-3-fluoro-5-methylphenyl)acetamide

N-(4-bromo-3-fluoro-5-methylphenyl)acetamide

Cat. No.: B13905419
M. Wt: 246.08 g/mol
InChI Key: YINQSDZGDZQUJV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluoro-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, where the acetamide group is attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide typically involves the acylation of 4-bromo-3-fluoro-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluoro-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetamides depending on the nucleophile used.

    Oxidation Reactions: N-oxide derivatives of the original compound.

    Reduction Reactions: Amino derivatives if a nitro group is present.

Scientific Research Applications

N-(4-bromo-3-fluoro-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluoro-5-methylphenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
  • N-(4-bromo-3-fluoro-2-methylphenyl)acetamide
  • N-(3-bromo-5-fluoro-4-methylphenyl)acetamide

Uniqueness

N-(4-bromo-3-fluoro-5-methylphenyl)acetamide is unique due to the specific positioning of the bromo, fluoro, and methyl groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methyl) groups can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-(4-bromo-3-fluoro-5-methylphenyl)acetamide

InChI

InChI=1S/C9H9BrFNO/c1-5-3-7(12-6(2)13)4-8(11)9(5)10/h3-4H,1-2H3,(H,12,13)

InChI Key

YINQSDZGDZQUJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)F)NC(=O)C

Origin of Product

United States

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